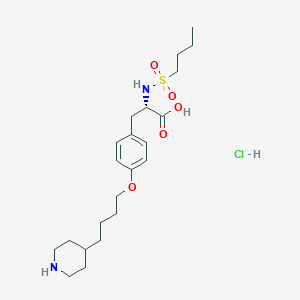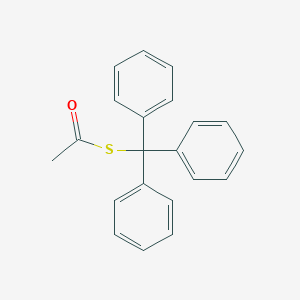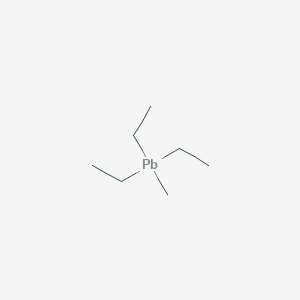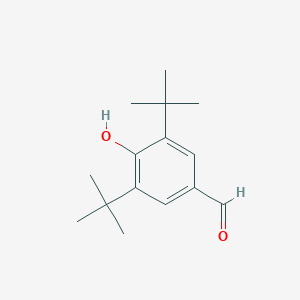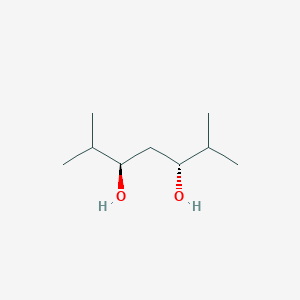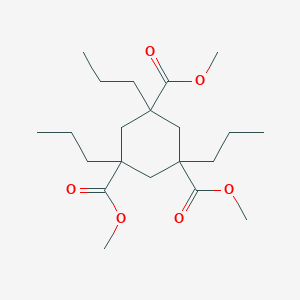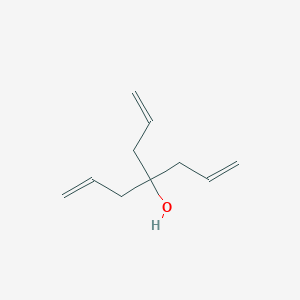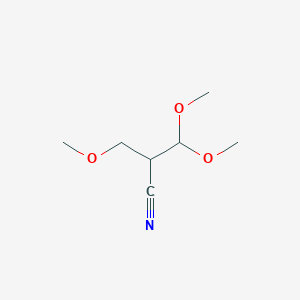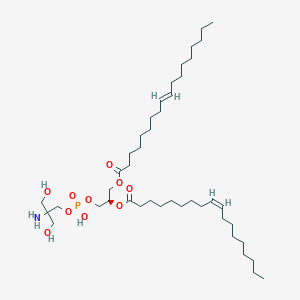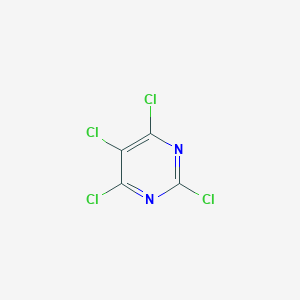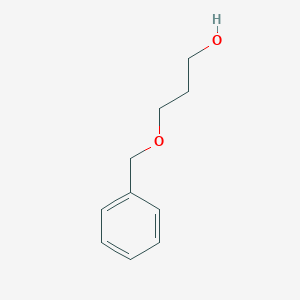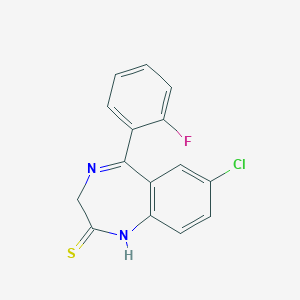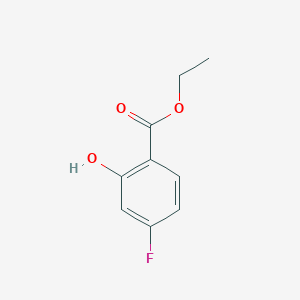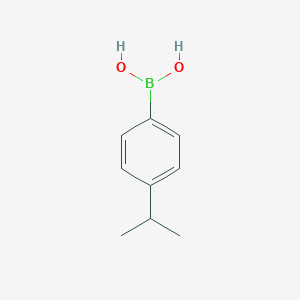
4-Isopropylphenylboronic acid
Übersicht
Beschreibung
4-Isopropylphenylboronic acid is a derivative of phenylboronic acid, which is a key compound in organic synthesis and medicinal chemistry due to its ability to form stable covalent bonds with various substrates. While the provided papers do not directly discuss 4-isopropylphenylboronic acid, they do provide insights into the broader class of arylboronic acids and their derivatives, which share similar chemical properties and reactivity patterns.
Synthesis Analysis
The synthesis of arylboronic acid derivatives is a crucial aspect of their study. For instance, the synthesis of oligomeric derivatives of 4-isobutylphenyl-2-propionic acid, a compound structurally related to 4-isopropylphenylboronic acid, has been achieved via the imidazolide method, which is a common technique in the synthesis of boronic acid derivatives . Additionally, the synthesis of 4-(2-(diethylamino)ethyl)phenylboronic acid, another derivative, involves a multi-step process including reduction, acylation, and hydrolysis, starting from 4-bromophenylacetic acid . These methods highlight the versatility and adaptability of synthetic routes for arylboronic acid derivatives.
Molecular Structure Analysis
The molecular structure of arylboronic acids and their derivatives is characterized by the presence of a boron atom covalently bonded to an aromatic ring. The boron atom typically adopts a trigonal planar geometry when bonded to two hydroxyl groups, as seen in the supramolecular assemblies of phenylboronic acids . The molecular structure of a related compound, 4-isopropylidene-2,5,5-triphenyl-1,3-dioxa-4-azonia-2-bora-5-boratacyclopentane, reveals a nearly planar five-membered B—O—B—O—N ring with both trigonal planar and tetrahedral boron atoms . This structural information is relevant to understanding the reactivity and binding properties of 4-isopropylphenylboronic acid.
Chemical Reactions Analysis
Arylboronic acids are known for their role in various chemical reactions, particularly in the formation of carbon-nitrogen bonds. For example, 2,4-bis(trifluoromethyl)phenylboronic acid has been shown to be an effective catalyst for dehydrative amidation between carboxylic acids and amines, a reaction that is important for peptide synthesis . This demonstrates the potential utility of 4-isopropylphenylboronic acid in similar catalytic processes.
Physical and Chemical Properties Analysis
The physical and chemical properties of arylboronic acids are influenced by their molecular structure. For instance, the presence of ortho-substituents on the aromatic ring can affect the reactivity of the boronic acid, as seen in the catalytic activity of 2,4-bis(trifluoromethyl)phenylboronic acid . Additionally, the oligomeric derivatives of 4-isobutylphenyl-2-propionic acid exhibit prolonged anti-inflammatory activity, which is a physical property that could be explored in the context of 4-isopropylphenylboronic acid . The synthesis of 4-iodophenylboronic acid and its role as an enhancer in chemiluminescent reactions further exemplifies the diverse chemical properties of arylboronic acids .
Wissenschaftliche Forschungsanwendungen
Boronic acids, including 4-Isopropylphenylboronic acid, are increasingly utilized in diverse areas of research . Here are some of the applications:
-
Sensing Applications
- Boronic acids interact with diols and strong Lewis bases such as fluoride or cyanide anions, leading to their utility in various sensing applications .
- The sensing applications can be homogeneous assays or heterogeneous detection .
- Detection can be at the interface of the sensing material or within the bulk sample .
-
Biological Labelling, Protein Manipulation, and Modification
-
Separation Technologies
-
Development of Therapeutics
-
Suzuki-Miyaura Cross-Coupling Reaction
- Boronic acids, such as 4-Isopropylphenylboronic acid, are often used in Suzuki-Miyaura cross-coupling reactions .
- This reaction is a type of palladium-catalyzed cross coupling process, allowing the formation of carbon-carbon bonds by the reaction of boronic acids with organic halides .
- The reaction is widely used in the synthesis of various organic compounds, including pharmaceuticals and polymers .
-
Chemical Synthesis
-
Organic Synthesis
-
Drug Discovery
Safety And Hazards
4-Isopropylphenylboronic acid is classified as Acute Tox. 4 Oral - Eye Irrit. 2 . It causes skin irritation (H315) and serious eye irritation (H319) . Precautionary measures include washing skin thoroughly after handling, wearing protective gloves/eye protection/face protection, and seeking medical advice if eye irritation persists .
Eigenschaften
IUPAC Name |
(4-propan-2-ylphenyl)boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13BO2/c1-7(2)8-3-5-9(6-4-8)10(11)12/h3-7,11-12H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IAEUFBDMVKQCLU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC=C(C=C1)C(C)C)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13BO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70378485 | |
| Record name | 4-Isopropylphenylboronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70378485 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
164.01 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Isopropylphenylboronic acid | |
CAS RN |
16152-51-5 | |
| Record name | 4-Isopropylphenylboronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70378485 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-Isopropylbenzeneboronic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



